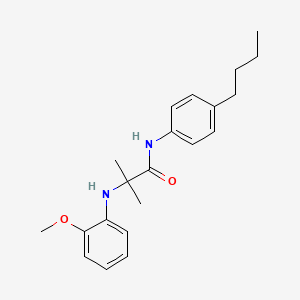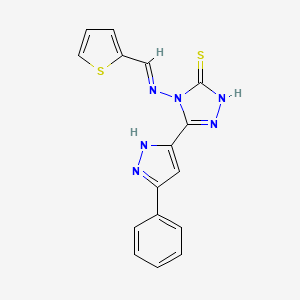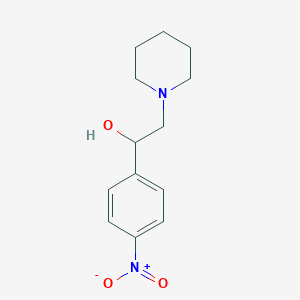
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is an organic compound that features a nitrophenyl group attached to a piperidinyl ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol typically involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted piperidinyl derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group can enhance binding affinity to biological targets.
Comparison with Similar Compounds
- 1-(4-Nitrophenyl)-4-(piperidin-1-yl)piperidine
- (4-Nitrophenyl)(piperidin-1-yl)methanone
- [(4-nitrophenyl)methyl][3-(piperidin-1-yl)propyl]amine
Uniqueness: 1-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
92033-77-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-(4-nitrophenyl)-2-piperidin-1-ylethanol |
InChI |
InChI=1S/C13H18N2O3/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18/h4-7,13,16H,1-3,8-10H2 |
InChI Key |
MNZTUVQQZPUFRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


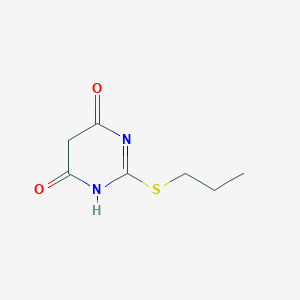
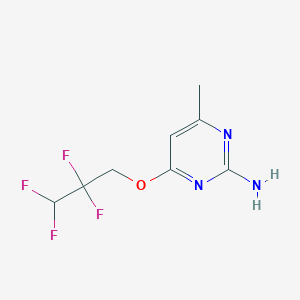

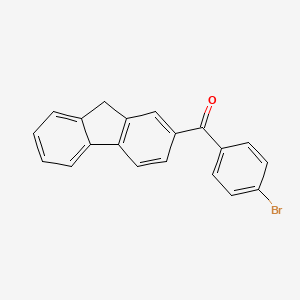
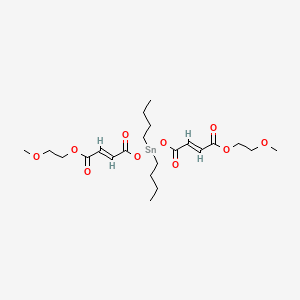

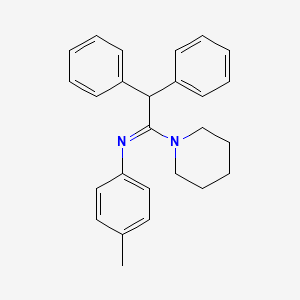
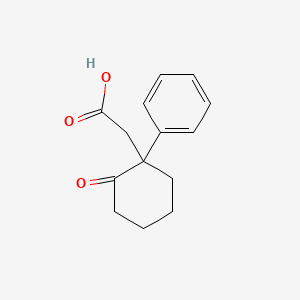
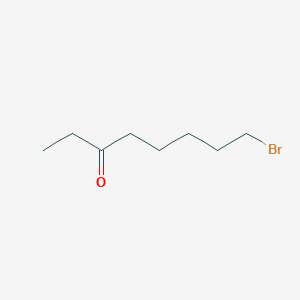
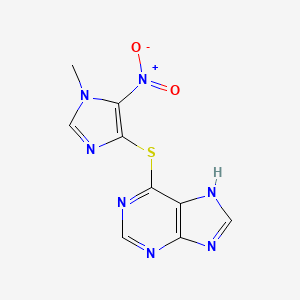
![ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14148380.png)
![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
